Cas no 2228641-59-4 (1-(2-fluoro-6-methylphenyl)propan-2-ol)

1-(2-Fluoro-6-methylphenyl)propan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and fine chemical synthesis. Its structure, featuring a fluoro-methylphenyl group and a secondary alcohol moiety, makes it a versatile intermediate for constructing more complex molecules. The fluorine substituent enhances metabolic stability and bioavailability, while the methyl group offers steric and electronic modulation. The propan-2-ol chain provides a reactive site for further functionalization, such as oxidation or substitution. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where its balanced lipophilicity and polarity contribute to optimized pharmacokinetic properties. Suitable for controlled reactions under standard laboratory conditions.
1-(2-fluoro-6-methylphenyl)propan-2-ol structure
2228641-59-4 structure
Product Name:1-(2-fluoro-6-methylphenyl)propan-2-ol
CAS No:2228641-59-4
MF:C10H13FO
MW:168.208026647568
CID:6008464
PubChem ID:165974142
Update Time:2025-06-09

1-(2-fluoro-6-methylphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoro-6-methylphenyl)propan-2-ol
    • EN300-1744922
    • 2228641-59-4
    • Inchi: 1S/C10H13FO/c1-7-4-3-5-10(11)9(7)6-8(2)12/h3-5,8,12H,6H2,1-2H3
    • InChI Key: VVTLAAMISKYOGH-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C)=C1CC(C)O

Computed Properties

  • Exact Mass: 168.095043196g/mol
  • Monoisotopic Mass: 168.095043196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 1-(2-fluoro-6-methylphenyl)propan-2-ol

Introduction to 1-(2-Fluoro-6-methylphenyl)propan-2-ol (CAS No. 2228641-59-4)

1-(2-Fluoro-6-methylphenyl)propan-2-ol, with the CAS number 2228641-59-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a secondary alcohol functional group. These features contribute to its diverse chemical properties and potential biological activities.

The chemical formula of 1-(2-fluoro-6-methylphenyl)propan-2-ol is C10H13FO, and it has a molecular weight of approximately 174.20 g/mol. The compound is a colorless liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical and chemical properties make it suitable for various synthetic transformations and derivatization reactions.

In the realm of pharmaceutical research, 1-(2-fluoro-6-methylphenyl)propan-2-ol has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent, with preliminary results indicating that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a valuable candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1-(2-fluoro-6-methylphenyl)propan-2-ol has also been investigated for its potential neuroprotective effects. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in in vitro models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that 1-(2-fluoro-6-methylphenyl)propan-2-ol may have therapeutic applications in the treatment of these debilitating conditions.

The synthetic route to 1-(2-fluoro-6-methylphenyl)propan-2-ol involves several well-established organic reactions. One common method involves the alkylation of 2-fluoro-6-methylbenzene with propylene oxide in the presence of a suitable catalyst. This reaction yields high purity 1-(2-fluoro-6-methylphenyl)propan-2-ol, which can be further purified using techniques such as distillation or column chromatography. The ease of synthesis and availability of starting materials make this compound accessible for both academic and industrial research.

In addition to its therapeutic potential, 1-(2-fluoro-6-methylphenyl)propan-2-ol has found applications in other areas of chemical research. For instance, it has been used as a building block in the synthesis of more complex molecules with diverse biological activities. The presence of the fluorine atom in the aromatic ring can significantly influence the pharmacokinetic properties of these derivatives, making them attractive candidates for drug development.

The environmental impact of 1-(2-fluoro-6-methylphenyl)propan-2-ol is another important consideration. Studies have shown that this compound is biodegradable under aerobic conditions and does not persist in the environment for extended periods. This characteristic is crucial for ensuring that its use in pharmaceuticals and other products does not pose significant environmental risks.

In conclusion, 1-(2-fluoro-6-methylphenyl)propan-2-ol (CAS No. 2228641-59-4) is a versatile compound with promising applications in pharmaceutical and chemical research. Its unique molecular structure, coupled with its anti-inflammatory and neuroprotective properties, makes it a valuable lead compound for the development of new therapeutic agents. Ongoing research continues to explore its full potential, highlighting its significance in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.

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